Methyl 4-({3-[3-oxo-1,2-benzisothiazol-2(3H)-yl]propanoyl}amino)benzoate is a complex organic compound that belongs to the class of benzisothiazole derivatives. This compound is characterized by its unique structure, which incorporates a benzene ring, an isothiazole moiety, and a propanoyl group. Its molecular formula is , and it has a molecular weight of approximately 358.41 g/mol. The compound's structure suggests potential biological activity, making it a subject of interest in medicinal chemistry and pharmacology.
This compound can be synthesized through various chemical methods that involve the reaction of specific precursors. The synthesis typically involves the introduction of functional groups that are essential for its biological activity. It can be found in chemical databases and is often used in research settings for its potential therapeutic applications.
Methyl 4-({3-[3-oxo-1,2-benzisothiazol-2(3H)-yl]propanoyl}amino)benzoate is classified as an organic compound with properties that may exhibit antimicrobial and anticancer activities. It falls under the category of pharmaceutical compounds and is relevant in the development of new drugs.
The synthesis of methyl 4-({3-[3-oxo-1,2-benzisothiazol-2(3H)-yl]propanoyl}amino)benzoate generally involves several key steps:
The synthesis requires careful control of reaction conditions such as temperature, pH, and reaction time to ensure high yields and purity of the final product. Analytical techniques like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are often employed to confirm the structure and purity.
The molecular structure of methyl 4-({3-[3-oxo-1,2-benzisothiazol-2(3H)-yl]propanoyl}amino)benzoate can be represented as follows:
Property | Value |
---|---|
Molecular Weight | 358.41 g/mol |
IUPAC Name | Methyl 4-({3-[3-oxo-1,2-benzisothiazol-2(3H)-yl]propanoyl}amino)benzoate |
InChI | InChI=1S/C18H18N2O4S/c1-13(20)12-5-7-14(8-6-12)15(21)22(9-10-23)11(19)17(24)25/h5-11H,1H2,(H,19,20)(H,21,24)(H,22,23) |
The structural data indicates the presence of functional groups that may contribute to its biological activity. The incorporation of nitrogen and sulfur atoms suggests potential interactions with biological macromolecules.
Methyl 4-({3-[3-oxo-1,2-benzisothiazol-2(3H)-yl]propanoyl}amino)benzoate can undergo several chemical reactions:
These reactions are significant for modifying the compound's structure to enhance its biological properties or to synthesize related compounds for further research.
The mechanism by which methyl 4-({3-[3-oxo-1,2-benzisothiazol-2(3H)-yl]propanoyl}amino)benzoate exerts its biological effects involves interaction with specific molecular targets within cells.
Research into its mechanism is ongoing, with studies focusing on identifying specific targets and elucidating the pathways involved in its action.
Methyl 4-({3-[3-oxo-1,2-benzisothiazol-2(3H)-yl]propanoyl}amino)benzoate typically exhibits:
The chemical properties include:
Methyl 4-({3-[3-oxo-1,2-benzisothiazol-2(3H)-yl]propanoyl}amino)benzoate has several applications in scientific research:
This compound represents a promising area for future research due to its unique structure and potential applications across various scientific fields.
CAS No.:
CAS No.: 1190931-41-9
CAS No.: 1482467-37-7
CAS No.: 85252-29-5